1-Neopentyl-1H-pyrazol-4-amine
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Overview
Description
1-Neopentyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing three carbon atoms and two adjacent nitrogen atoms. The presence of an amino group at the fourth position and a neopentyl group at the first position makes this compound unique. Pyrazoles and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Mechanism of Action
Target of Action
1-Neopentyl-1H-pyrazol-4-amine is a pyrazole-bearing compound . Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing leishmaniasis and malaria, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It has been observed that pyrazole derivatives can interact with the parasites causing leishmaniasis and malaria, leading to their inhibition . The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of these parasites .
Biochemical Pathways
The biochemical pathways affected by this compound are those essential for the survival and replication of the parasites. By inhibiting these pathways, the compound disrupts the life cycle of the parasites, preventing them from causing further harm . The downstream effects of this disruption include the reduction of the parasites’ population and the alleviation of the diseases they cause .
Pharmacokinetics
The compound’s effectiveness againstLeishmania aethiopica and Plasmodium berghei suggests that it has good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the parasites’ growth and replication . This leads to a decrease in the number of parasites in the host, alleviating the symptoms of leishmaniasis and malaria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities
Molecular Mechanism
Pyrazole derivatives can exhibit a variety of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities
Metabolic Pathways
Pyrazole derivatives can be involved in a variety of metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Neopentyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of neopentyl hydrazine with 1,3-diketones under acidic or basic conditions can yield the desired pyrazole derivative .
Another method involves the [3+2] cycloaddition of nitrile imines with alkynes. This reaction can be catalyzed by transition metals such as copper or silver, providing a straightforward route to pyrazole derivatives .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-Neopentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Pyrazolines.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1-Neopentyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of various enzymes and receptors.
Medicine: Pyrazole derivatives are being investigated for their anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: It is used in the development of agrochemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine
- 4-Amino-1-methylpyrazole
- 5-Amino-1H-pyrazole
Uniqueness
1-Neopentyl-1H-pyrazol-4-amine is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)pyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)6-11-5-7(9)4-10-11/h4-5H,6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIRGMHDUSXEBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=C(C=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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